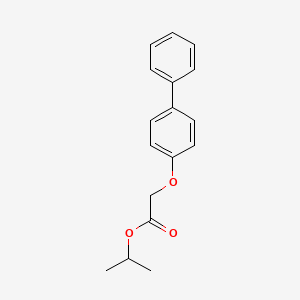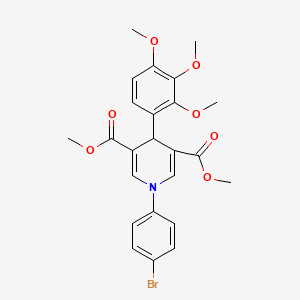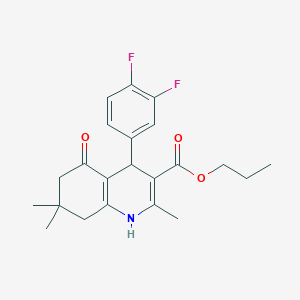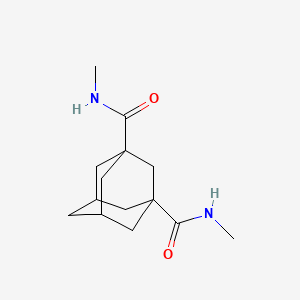
isopropyl (4-biphenylyloxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl (4-biphenylyloxy)acetate, also known as IPA, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. It is a white crystalline powder that is soluble in organic solvents, and it has been used in a variety of applications, including as a pharmaceutical intermediate, a surfactant, and a liquid crystal material. In
作用机制
The mechanism of action of isopropyl (4-biphenylyloxy)acetate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to enhanced inhibitory neurotransmission in the brain. Additionally, isopropyl (4-biphenylyloxy)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
isopropyl (4-biphenylyloxy)acetate has been shown to have a number of biochemical and physiological effects. In addition to its effects on the GABA-A receptor and cancer cells, isopropyl (4-biphenylyloxy)acetate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, isopropyl (4-biphenylyloxy)acetate has been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of isopropyl (4-biphenylyloxy)acetate is its selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in neurological disorders. Additionally, its anti-cancer properties make it a potential candidate for the development of new cancer therapies. However, there are also limitations to its use in lab experiments. For example, its solubility in organic solvents may limit its use in aqueous-based experiments, and its potential toxicity may limit its use in vivo.
未来方向
There are a number of future directions for research on isopropyl (4-biphenylyloxy)acetate. One area of interest is the development of new cancer therapies based on its anti-cancer properties. Additionally, research into its immunomodulatory properties may lead to the development of new treatments for autoimmune diseases. Finally, further studies into its mechanism of action and potential toxicity may provide a better understanding of its potential as a research tool.
Conclusion
In conclusion, isopropyl (4-biphenylyloxy)acetate is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. Its selectivity for the GABA-A receptor, anti-cancer properties, and immunomodulatory properties make it a promising candidate for a variety of applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成方法
The synthesis of isopropyl (4-biphenylyloxy)acetate involves the reaction of 4-biphenylyl-4'-chloroacetophenone with isopropyl alcohol in the presence of a base catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of isopropyl (4-biphenylyloxy)acetate and hydrochloric acid. The product is then purified through recrystallization, yielding a high-purity product suitable for research purposes.
科学研究应用
Isopropyl (4-biphenylyloxy)acetate has been used in a variety of scientific research applications, including as a ligand for the GABA-A receptor, a target for anti-cancer therapy, and a modulator of the immune system. Its ability to selectively bind to the GABA-A receptor has led to its use as a tool for studying the role of this receptor in neurological disorders such as epilepsy and anxiety. Additionally, isopropyl (4-biphenylyloxy)acetate has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. Its ability to modulate the immune system has also led to research into its potential use as an immunomodulatory agent.
属性
IUPAC Name |
propan-2-yl 2-(4-phenylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-17(18)12-19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJYIVAATWCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl (4-biphenylyloxy)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]butanamide](/img/structure/B4967723.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)

![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
